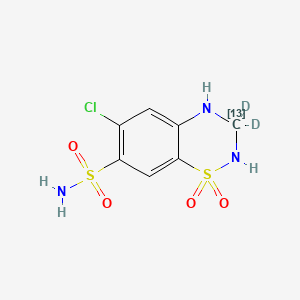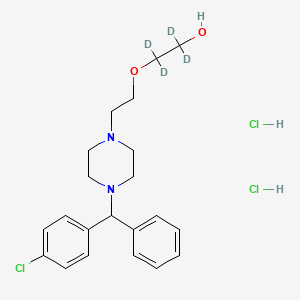
Ranolazine-D8
Descripción general
Descripción
Ranolazine-D8 is the deuterium labeled Ranolazine . Ranolazine, sold under the trade name Ranexa, is a well-tolerated medication that selectively inhibits the late sodium current . It is used to treat chronic angina (chest pain), usually in combination with other medicines .
Molecular Structure Analysis
Ranolazine is a piperazine derivative . Its molecular structure resembles that of lidocaine and mexiletine, representatives of class IB antiarrhythmic drugs . Ranolazine is N ‐ (2,6‐dimethylphenyl)‐4 (2‐hydroxy‐3‐ [2‐meth‐oxyphenoxy]‐propyl)‐1‐piperazine acetamide dihydrochloride .Chemical Reactions Analysis
At clinically therapeutic levels, Ranolazine inhibits sodium and potassium ion channel currents . In disease states, enhanced sodium–calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium concentration .Physical And Chemical Properties Analysis
Ranolazine is N ‐ (2,6‐dimethylphenyl)‐4 (2‐hydroxy‐3‐ [2‐meth‐oxyphenoxy]‐propyl)‐1‐piperazine acetamide dihydrochloride . It does not affect heart rate or blood pressure .Aplicaciones Científicas De Investigación
Antiarrhythmic Effects : Ranolazine exhibits antiarrhythmic properties in both ventricles and atria. It can suppress arrhythmias associated with conditions like acute coronary syndrome, long QT syndrome, heart failure, ischemia, and reperfusion. It's particularly effective in suppressing atrial tachyarrhythmias and atrial fibrillation. Its mechanism is primarily via inhibition of late I(Na) in the ventricles and use-dependent inhibition of peak I(Na) and I(Kr) in the atria (Antzelevitch et al., 2011).
Protection Against Ischemia Reperfusion Injury : Ranolazine reduces Ca2+ overload and oxidative stress, improving mitochondrial integrity, thus protecting against ischemia reperfusion injury in isolated hearts. These effects are attributed to its ability to block the late Na+ current that arises during ischemia, blocking mitochondrial complex I activity, or modulating mitochondrial metabolism (Aldakkak et al., 2011).
Effect on Cardiac Electrophysiology : Ranolazine inhibits HERG and IsK currents with different potencies, affecting the QT interval and ventricular rhythm. Its safety profile is notable, as it doesn't generate torsades de pointes ventricular tachyarrhythmias, a common side effect of many antiarrhythmic drugs (Schram et al., 2004).
Stimulation of Glucose Oxidation : In ischemic-reperfused hearts, ranolazine significantly improves functional outcome, associated with increases in glucose oxidation and a reduction in fatty acid oxidation, suggesting beneficial effects in cardiac ischemia/reperfusion due to a stimulation of glucose oxidation (Mccormack et al., 1996).
Pharmacokinetics : Ranolazine is extensively metabolised by cytochrome P450 enzymes with about 5% excreted renally unchanged. Its elimination half-life is prolonged for the extended-release formulation due to extended absorption (Jerling, 2006).
Clinical Applications Beyond Angina : Ranolazine's effects in atrial fibrillation, post-CABG and recurrent atrial fibrillation show promise. It has also shown HbA1c lowering effects in diabetics with coronary artery disease. Other possible indications include pulmonary arterial hypertension, diastolic dysfunction, and chemotherapy-induced cardiotoxicity (Banerjee et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i11D2,12D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLMZUWKNUAPSZ-FUEQIQQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC(COC2=CC=CC=C2OC)O)([2H])[2H])([2H])[2H])CC(=O)NC3=C(C=CC=C3C)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ranolazine-D8 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








